
(Z)-ethyl 2-cyano-3-ethoxyacrylate
Overview
Description
(Z)-ethyl 2-cyano-3-ethoxyacrylate is a chemical compound with the molecular formula C8H11NO3. It is known for its white to light yellow crystalline appearance and is used as an intermediate in the synthesis of various pharmaceutical and chemical products . This compound is particularly noted for its role in the synthesis of anti-inflammatory agents with gastroprotective effects in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-ethyl 2-cyano-3-ethoxyacrylate can be synthesized through several methods. One common method involves the reaction of ethanol with ethyl 2-cyano-3-(dimethylamino)acrylate. The reaction is typically carried out in the presence of hydrogen chloride in ethanol at a temperature of 78°C, followed by refluxing for several hours . The product is then extracted using dichloroethane and purified .
Industrial Production Methods: In industrial settings, the production of ethyl cyano(ethoxymethylene)acetate often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Z)-ethyl 2-cyano-3-ethoxyacrylate undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of ethyl cyanoacetate with aldehydes or ketones in the presence of a base, leading to the formation of substituted alkenes.
Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: These reactions can lead to the formation of heterocyclic compounds, such as coumarins.
Common Reagents and Conditions:
Reagents: Common reagents include bases like piperidine, catalysts like zeolites, and solvents like ethanol and dichloroethane
Conditions: Reactions are typically carried out under reflux conditions, with temperatures ranging from room temperature to 78°C
Major Products:
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Agricultural Applications
One of the primary applications of (Z)-ethyl 2-cyano-3-ethoxyacrylate is as a herbicide . Research indicates that this compound effectively inhibits weed growth by interfering with plant metabolic pathways. Although the specific mechanisms are not fully elucidated, studies suggest that its cyano and unsaturated ester functionalities contribute to its herbicidal activity .
Case Study: Herbicidal Efficacy
A study conducted on various plant species demonstrated that derivatives of this compound showed significant herbicidal activity, with effective concentration levels leading to reduced growth rates in target weeds. The findings highlight its potential as a selective herbicide in agricultural practices.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a crucial intermediate in synthesizing various bioactive compounds. Its reactive functional groups allow it to participate in condensation reactions, leading to the development of new pharmaceuticals.
Case Study: Antiviral Activity
Research published in the Journal of Medicinal Chemistry explored the antiviral properties of derivatives synthesized from this compound against dengue virus strains. The study found that these derivatives displayed promising inhibitory effects with low EC50 values, indicating their potential as antiviral agents .
Materials Science
In materials science, this compound is utilized in the formulation of polymeric materials due to its ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.
Applications in Coatings and Adhesives
The compound's reactivity makes it suitable for use in coatings and adhesives, where it contributes to improved adhesion properties and durability.
Toxicological Considerations
While this compound has beneficial applications, it also poses certain risks. Studies indicate potential toxicity towards biological systems, including skin sensitization and irritation upon exposure . Therefore, safety measures must be implemented during handling and application.
Mechanism of Action
The mechanism of action of ethyl cyano(ethoxymethylene)acetate involves its role as an intermediate in various chemical reactions. The compound’s cyano and ester groups make it highly reactive, allowing it to participate in condensation, addition, and cyclization reactions . These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic molecules .
Comparison with Similar Compounds
Biological Activity
(Z)-Ethyl 2-cyano-3-ethoxyacrylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H11NO3
- Molecular Weight : 171.18 g/mol
- CAS Number : 94-05-3
- Structure : The compound features a cyano group and an ethoxyacrylate moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
- Interaction with Cellular Targets : The compound can interact with proteins and nucleic acids, affecting cellular signaling pathways and gene expression.
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Moderate | Disruption of cell membranes |
Cytotoxicity | High | Induction of apoptosis |
Anti-inflammatory | Moderate | Inhibition of cytokines |
Table 2: Cytotoxicity Assay Results
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent. -
Cytotoxicity in Cancer Research :
In a study by Johnson et al. (2021), the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating strong potential for further investigation as an anticancer drug.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42466-69-3, 94-05-3 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.